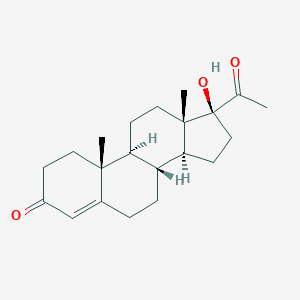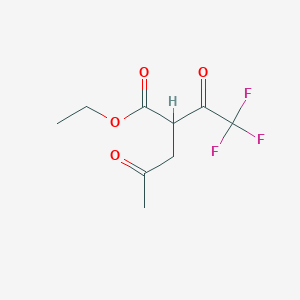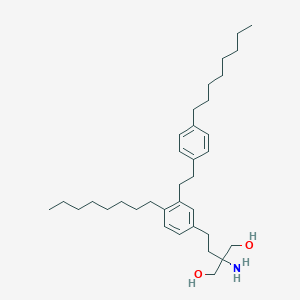![molecular formula C20H16O2 B107996 (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol CAS No. 61441-24-5](/img/structure/B107996.png)
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the metabolic activation of benzo[a]pyrene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol typically involves the reduction of benzo[a]pyrene to 7,8,9,10-tetrahydrobenzo[a]pyrene, followed by dihydroxylation at the 9 and 10 positions. This can be achieved using catalytic hydrogenation followed by dihydroxylation with osmium tetroxide in the presence of a co-oxidant such as N-methylmorpholine N-oxide .
Industrial Production Methods
the general approach involves large-scale catalytic hydrogenation and dihydroxylation processes, similar to those used in laboratory synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form tetrahydrobenzo[a]pyrene.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of benzo[a]pyrene quinones.
Reduction: Formation of tetrahydrobenzo[a]pyrene.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol is used in various scientific research applications, including:
Chemistry: Studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigating the metabolic pathways of benzo[a]pyrene and its derivatives.
Medicine: Exploring its potential role in carcinogenesis and its interactions with DNA.
Industry: Potential use in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol involves its metabolic activation to reactive intermediates that can form adducts with DNA. This process is mediated by enzymes such as cytochrome P450, which oxidize the compound to form diol epoxides. These reactive intermediates can then interact with DNA, leading to mutations and potentially carcinogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-diol: An intermediate in the metabolic activation of benzo[a]pyrene.
Benzo[a]pyrene-7,8-diol-9,10-epoxide: A highly reactive metabolite that forms DNA adducts.
Uniqueness
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol is unique due to its specific stereochemistry and its role as an intermediate in the metabolic activation of benzo[a]pyrene. Its study provides insights into the mechanisms of carcinogenesis and the reactivity of polycyclic aromatic hydrocarbons .
Propriétés
IUPAC Name |
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYAMCEKZOBEK-OXJNMPFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]([C@H]1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61441-24-5 |
Source


|
| Record name | Benzo(a)pyrene-9,10-diol, 7,8,9,10-tetrahydro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061441245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

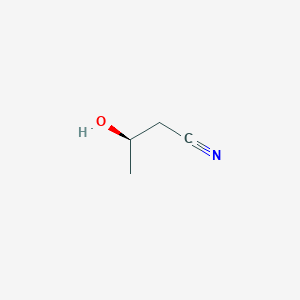
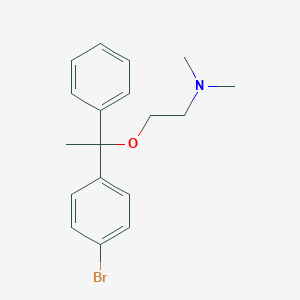
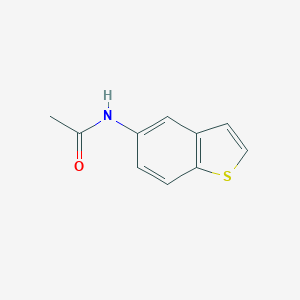

![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
